molecular formula C20H22ClNO6 B2873131 [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794883-09-2

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2873131
CAS No.: 1794883-09-2
M. Wt: 407.85
InChI Key: SJSQAMTWMMUKMZ-UHFFFAOYSA-N
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Description

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining carbamate and ester functionalities. The molecule features:

  • A 2-(4-ethoxyphenyl)acetate ester, contributing lipophilicity and metabolic stability due to the ethoxy substituent.

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or histone deacetylase (HDAC) ligand, based on structural parallels with HDAC-targeting agents described in .

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6/c1-4-27-14-7-5-13(6-8-14)9-20(24)28-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSQAMTWMMUKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substrates.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and function.

Biological Activity

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, with the molecular formula C20_{20}H22_{22}ClNO6_6 and a molecular weight of 407.85 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H22_{22}ClNO6_6
  • Molecular Weight : 407.85 g/mol
  • CAS Number : 1794883-09-2

The compound is believed to interact with various biological targets through both covalent and non-covalent interactions. This interaction may lead to conformational changes in target proteins, thereby altering their activity. Key aspects include:

  • Target Enzymes : Similar compounds have shown interactions with enzymes involved in metabolic pathways, potentially influencing substrate metabolism.
  • Biochemical Pathways : The compound may affect pathways related to inflammation and cellular signaling, particularly through the inhibition of specific enzymes such as squalene synthase and cyclooxygenases (COX).

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the phenyl ring can enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have indicated that related compounds may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar structural motifs have been shown to inhibit growth in various cancer cell lines .

Case Studies

  • Inhibition of Squalene Synthase :
    A study demonstrated that compounds structurally related to this compound effectively inhibited squalene synthase across multiple species, showing IC50 values ranging from 45 nM to 170 nM in different models .
  • Cholesterol Biosynthesis :
    In vivo studies indicated that these compounds could suppress cholesterol biosynthesis significantly, suggesting their potential utility in managing hyperlipidemia .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and solubility characteristics. Factors such as pH and temperature can affect its stability and bioavailability, which are crucial for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (carbamoyl, ester, ethoxy, or chloro substituents) or biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate 5-Cl, 2,4-OCH3, carbamoyl, 4-OCH2CH3, ester ~407.8 (calculated) Potential HDAC inhibition, lipophilic N/A (Target)
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate 2-Cl, benzyloxy carbamoyl, ester ~484.9 HDAC ligand, benzyl-protected intermediate
2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine 4-OCH2CH3, benzimidazole, diethylaminoethyl ~421.9 Opioid analog (structural similarity)
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate 4-Cl, 5-OCH2CH3, 2-NO2, carbamate, ester ~495.9 Herbicide/pesticide candidate
[(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate 4-Cl, carbamoyl, thioester, cyclohexyl ~424.9 Unknown (structural analog)

Key Observations

Functional Group Influence on Bioactivity

  • The 5-chloro-2,4-dimethoxyphenyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to simpler chloro-substituted analogs (e.g., ’s 2-chlorophenyl derivatives) . This may improve target binding specificity in enzyme inhibition.
  • The 4-ethoxyphenyl moiety increases lipophilicity (logP ~3.5 estimated), similar to benzimidazole derivatives in and , which are designed for blood-brain barrier penetration .

Metabolic Stability

  • The ester linkage in the target compound is less stable than the thioester in ’s analog, which may resist hydrolysis in vivo . However, ester groups are often intentionally labile for prodrug activation.

Structural vs. Unlike the nitro-substituted herbicide candidate in , the target lacks electron-deficient aromatic rings, reducing reactivity but improving solubility .

Synthetic Complexity

  • The target’s synthesis likely follows routes similar to ’s methods (e.g., deprotection of benzyl esters, carbamate coupling), but the dimethoxy and ethoxy groups may require orthogonal protecting strategies .

Research Implications and Gaps

  • Biological Screening: No direct activity data for the target compound exists in the provided evidence. Prioritizing assays for HDAC inhibition (as in ) or protease interaction is recommended.
  • Optimization : Replacing the ester with a thioester (as in ) or introducing polar groups (e.g., hydroxyls) could balance stability and solubility.

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